molecular formula C21H24ClNO3 B2989688 1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide CAS No. 1396794-19-6

1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide

Cat. No.: B2989688
CAS No.: 1396794-19-6
M. Wt: 373.88
InChI Key: AYVDTNLULOXLFO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative characterized by a 4-chlorophenyl group at the 1-position of the cyclopentane ring and a hydroxyethyl side chain substituted with cyclopropyl and furan-2-yl moieties. This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.5) and hydrogen-bonding capacity from the hydroxyl and amide groups.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c22-17-9-7-15(8-10-17)20(11-1-2-12-20)19(24)23-14-21(25,16-5-6-16)18-4-3-13-26-18/h3-4,7-10,13,16,25H,1-2,5-6,11-12,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVDTNLULOXLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3CC3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction using appropriate reagents and catalysts.

    Furan Ring Incorporation: The furan ring is incorporated through a coupling reaction with the cyclopropyl intermediate.

    Hydroxyethyl Group Addition: The hydroxyethyl group is added through a hydroxylation reaction.

    Cyclopentane Carboxamide Formation: The final step involves the formation of the cyclopentane carboxamide backbone through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the chlorophenyl group, resulting in the formation of the corresponding phenyl derivative.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Cyclopentane vs. Cyclopropane Derivatives

The compound N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (Org. Biomol. Chem., 2017) shares a carboxamide group but features a strained cyclopropane ring instead of cyclopentane. The cyclopropane’s rigidity may enhance target binding affinity in some contexts but reduces synthetic yield (78% reported) due to diastereomer formation (dr 23:1).

Cyclopentane vs. Cyclohexane Derivatives

1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile (Kanto Reagents, 2022) replaces the cyclopentane with a cyclohexane ring and substitutes the carboxamide with a nitrile group. The cyclohexane’s larger ring size increases steric bulk (molecular volume ~220 ų vs. ~190 ų for cyclopentane), while the nitrile group enhances electrophilicity but eliminates hydrogen-bonding capacity compared to the amide .

Substituent Modifications on the Aromatic Ring

Halogen and Electron-Withdrawing Groups

  • The target compound’s single 4-chlorophenyl group offers a balance between lipophilicity and solubility .
  • N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide (CAS 1023540-70-6) introduces a trifluoromethyl group, which significantly elevates metabolic stability and electron-withdrawing effects (σm = 0.43).

Side Chain Heterocyclic Replacements

Hydroxyethyl vs. Indole-Containing Chains

The analog 1-(4-Chlorophenyl)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopentanecarboxamide (ChemSpider ID 3379211) replaces the cyclopropyl-furan-hydroxyethyl chain with a 2-methylindole group. The indole’s aromaticity and hydrogen-bonding capacity (NH group) may enhance interactions with hydrophobic binding pockets, whereas the target compound’s furan and cyclopropyl groups prioritize steric diversity and synthetic accessibility .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight Core Structure Key Substituents clogP* Synthetic Yield (%)
Target Compound ~393.8 Cyclopentane 4-ClPh, cyclopropyl-furan-OH-ethyl ~3.5 N/A
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 316.4 Cyclopropane 4-MeOPhO, diethylamide ~3.8 78
N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide 367.8 Cyclopentane 4-Cl-2-CF3Ph ~4.7 N/A
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid 210.7 Cyclobutane 4-ClPh, COOH ~2.1 N/A

*clogP estimated via computational tools (e.g., ChemAxon).

Biological Activity

1-(4-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide, with the CAS number 1396794-19-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound plays a crucial role in its biological activity. The following table summarizes its key chemical properties:

PropertyValue
CAS Number 1396794-19-6
Molecular Formula C21H24ClNO3
Molecular Weight 373.9 g/mol
Structural Formula Structure

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating its use in treating inflammatory diseases.
  • Antimicrobial Effects : Some studies have demonstrated moderate antibacterial and antifungal properties against various pathogens.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes related to inflammatory pathways, thereby modulating their activity.
  • Receptor Binding : Potential binding to various receptors could alter cellular signaling pathways that lead to therapeutic effects.

Anticancer Activity

A study focusing on the anticancer properties of similar compounds revealed that derivatives with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study reported IC50 values indicating effective concentrations for inducing apoptosis in these cells.

Anti-inflammatory Effects

In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential for developing anti-inflammatory therapies based on its structure.

Summary of Biological Activities

Activity TypeObservationsReference
Anticancer Induces apoptosis in cancer cells
Anti-inflammatory Reduces cytokine production
Antimicrobial Moderate activity against pathogens

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